(1R)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride
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Overview
Description
(1R)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride is an organic compound with a unique structure featuring a cyclopropyl group attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the cyclopropyl group: This can be achieved through the reaction of an alkene with a carbene precursor.
Attachment of the cyclopropyl group to the ethanamine backbone: This step involves the nucleophilic substitution reaction where the cyclopropyl group is introduced to the ethanamine backbone.
Hydrochloride formation: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency.
Purification processes: Such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
(1R)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may enhance the compound’s binding affinity and specificity, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride: A stereoisomer with similar chemical properties but different biological activity.
Cyclopropylamine derivatives: Compounds with similar cyclopropyl groups attached to different backbones.
Uniqueness
(1R)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of the cyclopropyl group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C6H14ClN |
---|---|
Molecular Weight |
135.63 g/mol |
IUPAC Name |
(1R)-1-(1-methylcyclopropyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C6H13N.ClH/c1-5(7)6(2)3-4-6;/h5H,3-4,7H2,1-2H3;1H/t5-;/m1./s1 |
InChI Key |
OBBAHKOGEPSVMA-NUBCRITNSA-N |
Isomeric SMILES |
C[C@H](C1(CC1)C)N.Cl |
Canonical SMILES |
CC(C1(CC1)C)N.Cl |
Origin of Product |
United States |
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